Smoke Yellow

Description

Contextualization of "Smoke Yellow" within Organic Dye and Pigment Chemistry

Organic dyes and pigments are characterized by their ability to absorb certain wavelengths of visible light and reflect others, a property conferred by the presence of chromophores in their molecular structures. "this compound" compounds are part of this large family of colored organic molecules. They are typically solid crystalline powders that are soluble in organic solvents, a characteristic that is often reflected in their nomenclature, such as "Solvent Yellow." specialchem.comgalaxydyes.com The yellow color arises from the absorption of light in the blue-violet region of the electromagnetic spectrum. The specific shade of yellow, as well as properties like heat resistance and lightfastness, are determined by the compound's chemical structure. xcolorpigment.com

Historical Development and Evolution of "this compound" Compounds in Industrial Applications

The use of colored smokes for military and civilian purposes has driven the development of specific dye formulations. wikipedia.org Early 20th-century formulations for colored tobacco smokes experimented with various organic dyes to produce different colors, including yellow. google.com In a military context, older formulations for yellow smoke grenades, such as the M18, utilized a mixture of dyes, including benzanthrone (B145504) and dibenzochrysenedione (also known as Vat Yellow 4). nih.gov

Over time, concerns about the toxicity and environmental impact of the combustion products of these early formulations led to research and development of safer alternatives. researchgate.net This has resulted in a shift towards different classes of organic dyes. For instance, Solvent Yellow 33 has been investigated as a less hazardous replacement for the anthraquinone-based dyes used in some military applications. researchgate.netgoogle.com The evolution of "this compound" compounds reflects a broader trend in the chemical industry towards developing more environmentally benign and safer materials.

Overview of Key Chemical Classes Associated with "this compound" Nomenclature

Several distinct chemical classes of organic compounds are associated with the "this compound" designation. These classes are defined by their core molecular structure, which is responsible for their color and other chemical properties.

Azo Dyes : This is a significant class of "this compound" compounds. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. C.I. Solvent Yellow 14, also known as Sudan I, is a prominent example of a monoazo dye used for generating orange-yellow smoke. wikipedia.orgwikipedia.org Its synthesis involves the diazotization of an aromatic amine and subsequent coupling with a suitable aromatic compound. worlddyevariety.com

Anthraquinone Dyes : This class is based on the anthraquinone scaffold. Historically, compounds like 1-methylaminoanthraquinone (Disperse Red 9, though used in red smoke, it is part of the same chemical family as some historical yellow smoke components) have been used in smoke compositions. google.com Some older yellow smoke formulations included benzanthrone and Vat Yellow 4 (dibenzochrysenedione), which are derivatives of anthraquinone. nih.gov

Quinoline (B57606) Dyes : This class of compounds contains the quinoline heterocyclic system. C.I. Solvent Yellow 33 is a notable example and is also known as Quinoline Yellow SS. google.comworlddyevariety.com It is used in modern, safer smoke formulations. researchgate.netgoogle.com

Pyrene Dyes : Certain polycyclic aromatic hydrocarbons, such as 3,4,8,9-dibenzpyrene-5,10-quinone, have also been identified as "this compound" compounds (this compound number 4). google.com

The following table provides an overview of key chemical compounds associated with "this compound."

| Common Name | C.I. Name | CAS Number | Chemical Class | Molecular Formula |

| Sudan I | Solvent Yellow 14 | 842-07-9 | Monoazo Dye | C16H12N2O |

| Quinoline Yellow SS | Solvent Yellow 33 | 8003-22-3 | Quinoline | C18H11NO2 |

| Vat Yellow 4 | - | 128-66-5 | Anthraquinone derivative | C24H12O2 |

| Benzanthrone | - | 82-05-3 | Anthraquinone derivative | C17H10O |

| This compound number 4 | - | - | Pyrene derivative | C24H12O2 |

The selection of a particular "this compound" compound for a specific application depends on a variety of factors, including the desired color, smoke density, burn rate of the pyrotechnic formulation, and safety considerations. google.com

Structure

2D Structure

3D Structure

Properties

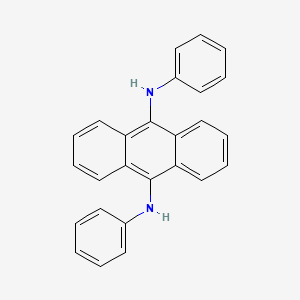

IUPAC Name |

9-N,10-N-diphenylanthracene-9,10-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18,27-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFUTGPSFHEVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296625 | |

| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2233-88-7 | |

| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N9,N10-Diphenyl-9,10-anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Nomenclature and Structural Classification

Systematic IUPAC and Common Commercial Designations of "Smoke Yellow" Dyes

The dyes most frequently associated with the "this compound" designation are primarily solvent dyes, identifiable by their Colour Index (C.I.) names. The systematic IUPAC names provide an unambiguous structural description, while the commercial names vary by manufacturer and application.

A prominent example is C.I. Solvent Yellow 124 , which is widely known as the "Euromarker" dye for fuel. wikipedia.orgchemchart.com Its systematic IUPAC name is N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline. wikipedia.org Other compounds that share the "this compound" moniker include C.I. Solvent Yellow 56 , C.I. Solvent Yellow 14 , and C.I. Solvent Yellow 33 . Each has its own distinct chemical identity and set of commercial names.

Below is an interactive data table summarizing the nomenclature for these key "this compound" compounds.

| C.I. Name | Systematic IUPAC Name | Common Commercial Designations |

| Solvent Yellow 124 | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline wikipedia.orgchemspider.comlgcstandards.com | Euromarker, Sudan Marker 455, Automate Yellow 124, Somalia Yellow LBN wikipedia.orgworlddyevariety.comenochdye.com |

| Solvent Yellow 56 | N,N-diethyl-4-(phenylazo)aniline wikipedia.org | Oil Yellow DE, Oil Yellow DEA, Sudan Yellow GGN, Waxoline Yellow ED, this compound 56 guidechem.comworlddyevariety.comxcolorpigment.com |

| Solvent Yellow 14 | 1-(Phenylazo)-2-naphthalenol nih.govca.gov | Sudan I, Oil Orange E, Oil Yellow R, Fast Orange R 01 colorantsgroup.comxcolorpigment.comworlddyevariety.comqualitron.net |

| Solvent Yellow 33 | 2-(2-Quinolyl)-1,3-indandione nih.gov | Quinoline (B57606) Yellow Spirit Soluble, D&C Yellow No. 11, Waxoline Yellow T, Transparent Yellow YC nih.govcolorantsgroup.comworlddyevariety.com |

Structural Elucidation Challenges and Methodologies for "this compound" Variants

The accurate identification and structural elucidation of "this compound" variants, particularly in complex matrices like fuels or smoke compositions, present several analytical challenges. These challenges are addressed through a variety of sophisticated methodologies.

Challenges:

Isomeric and Structural Similarity : Dyes within the same family, such as Solvent Yellow 124 and Solvent Yellow 56, can have very similar structures, making them difficult to distinguish without high-resolution analytical techniques.

Low Concentrations : In applications like fuel marking, dyes are used at very low concentrations (ppm levels), requiring highly sensitive detection methods. wikipedia.org

Matrix Interference : The complex chemical composition of fuels, plastics, or smoke can interfere with the analytical signals of the target dyes.

Tautomerism in Azo Dyes : Azo dyes can exist in different tautomeric forms (azo-hydrazone), which can complicate spectroscopic analysis and interpretation. digitellinc.com

Methodologies:

A combination of chromatographic and spectroscopic techniques is typically employed for the structural elucidation and quantification of these dyes.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating individual dyes from a mixture. It is widely used for the analysis of fuel dyes, allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another key analytical tool, particularly for volatile and semi-volatile compounds. It separates components of a mixture and provides mass spectra that can help in identifying the chemical structure of the dyes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including 1D and 2D techniques, is invaluable for the detailed structural analysis of dye molecules. It can provide information on the connectivity of atoms and help in distinguishing between isomers. digitellinc.com

X-ray Crystallography : For crystalline dyes, X-ray crystallography can provide a definitive three-dimensional structure of the molecule, resolving any ambiguities about its conformation and tautomeric form. digitellinc.com

Spectrophotometry : UV-Visible spectrophotometry is a more straightforward method used for the quantitative analysis of dyes in solution, based on their characteristic light absorption properties.

The selection of the appropriate analytical method or combination of methods depends on the specific "this compound" variant, its concentration, and the complexity of the matrix in which it is present.

Synthetic Methodologies and Chemical Synthesis Pathways

Established Industrial Synthesis Routes for "Smoke Yellow" Compounds

Industrial synthesis of yellow colorants typically involves multi-step processes designed for efficiency, yield, and purity. For "this compound" applications, azo dyes and naphthalimide derivatives represent key chemical classes.

Azo dyes constitute the largest class of synthetic colorants, widely utilized across various industries due to their vibrant colors and relatively straightforward synthesis. The core of their production lies in a two-step process: diazotization followed by azo coupling.

Diazotization: This crucial initial step involves the reaction of a primary aromatic amine (the diazo component) with nitrous acid (HNO₂) at low temperatures (typically 0-5°C) in an acidic medium. Nitrous acid is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) nih.govunb.ca. This reaction forms a highly reactive diazonium salt (Ar-N₂⁺X⁻) nih.govbeilstein-journals.org. Maintaining low temperatures is critical, as diazonium salts are often unstable and can decompose at higher temperatures, leading to reduced yields and the formation of undesired by-products nih.govbeilstein-journals.orgacs.org.

Example: The diazotization of aniline (B41778) (C₆H₅NH₂) with sodium nitrite and hydrochloric acid yields benzenediazonium (B1195382) chloride byjus.comcollegedunia.comdp.tech.

Azo Coupling: The diazonium salt, acting as an electrophile, then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component. Common coupling components include phenols, naphthols, aromatic amines, and activated methylene (B1212753) compounds like acetoacetanilides nih.gov. The coupling reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of the dye nih.govunb.ca. The pH of the reaction medium is critical for efficient coupling and is typically maintained in a slightly acidic to alkaline range, depending on the nature of the coupling component nih.govresearchgate.net.

Industrial Examples Relevant to Yellow Smoke:

Aniline Yellow (p-aminoazobenzene): This is one of the simplest azo dyes, synthesized by coupling benzenediazonium chloride with aniline itself. While historically significant and used in some pyrotechnic applications dp.tech, its industrial use as a dye is limited due to its acid sensitivity byjus.comcollegedunia.com.

Solvent Yellow 56 (C.I. 11021, CAS 2481-94-9): This dye is synthesized by diazotizing aniline and coupling it with N,N-diethylbenzenamine Current time information in Bangalore, IN.worlddyevariety.comchemicalbook.com. It is a single azo class dye, characterized by its light yellow to orange-red color, and is soluble in various organic solvents. It finds application in coloring plastics, inks, paints, and notably, in smoke formulations Current time information in Bangalore, IN.worlddyevariety.comchemicalbook.com.

Pigment Yellow 12 (C.I. 21095, CAS 6358-85-6): A prominent diarylanilide azo pigment, PY12 is synthesized by diazotizing 3,3'-dichlorobenzidine (B165656) and coupling it with acetoacetanilide (B1666496) researchgate.netbiosynth.comnih.gov. It is widely used in printing inks, lacquers, plastics, and rubber due to its good tinctorial strength, transparency, and heat resistance chemicalbook.comnih.gov. Modern industrial processes are exploring continuous flow synthesis for PY12 to improve particle size control, efficiency, and reduce wastewater dp.techresearchgate.netbohrium.com.

| Dye Name | C.I. Number | CAS Number | Diazo Component | Coupling Component | Primary Application Context |

| Aniline Yellow | - | 60-09-3 | Benzene (B151609) diazonium chloride | Aniline | Pyrotechnics, historical dye, intermediate |

| Solvent Yellow 56 | 11021 | 2481-94-9 | Aniline | N,N-Diethylbenzenamine | Plastics, inks, paints, smoke coloration |

| Pigment Yellow 12 | 21095 | 6358-85-6 | 3,3'-Dichlorobenzidine | Acetoacetanilide | Printing inks, lacquers, plastics, rubber |

Naphthalimide derivatives form another important class of colorants, often exhibiting strong fluorescence and good photostability. Yellow hues are typically achieved by incorporating specific substituents, most notably amino groups, onto the naphthalimide core.

Core Naphthalimide Synthesis: The fundamental synthesis of the 1,8-naphthalimide (B145957) structure involves the reaction of 1,8-naphthalic anhydride (B1165640) with a primary amine. Historically, this was achieved using a large excess of concentrated aqueous ammonia (B1221849) under high temperature and pressure, which generated significant wastewater and required pressure vessels google.com. More recent and sustainable methods focus on reactions under atmospheric pressure and moderate temperatures (e.g., 60-80°C) using controlled amounts of ammonia or other amines to improve efficiency and reduce waste google.com.

Synthesis of Yellow Naphthalimides: To achieve yellow coloration, functional groups are introduced onto the naphthalimide skeleton. The most common strategy for obtaining yellow naphthalimides involves introducing an amino group at the C-4 position of the naphthalene (B1677914) ring nih.govmdpi.com.

From Substituted Naphthalic Anhydrides: This often begins with a substituted 1,8-naphthalic anhydride, such as 4-bromo-1,8-naphthalic anhydride or 3-nitro-1,8-naphthalic anhydride mdpi.commdpi.comresearchgate.net.

Via Halogenation/Nitration and Amination: For instance, 4-bromo-1,8-naphthalic anhydride can be reacted with an amine (e.g., 2-ethylhexylamine) after conversion to the corresponding imide, or the anhydride itself can be functionalized. The bromine or nitro group can then be displaced or transformed into an amino group through nucleophilic substitution or reduction reactions, respectively nih.govmdpi.commdpi.comresearchgate.net. For example, a nitro group can be reduced to an amino group using iron powder in acetic acid mdpi.com.

Amino-substituted naphthalimides are known for their yellow color and green fluorescence nih.gov.

Example: The synthesis of 4-amino-1,8-naphthalimide (B156640) derivatives typically involves starting with 4-bromo-1,8-naphthalic anhydride or 4-nitro-1,8-naphthalic anhydride, followed by reactions to introduce the amino group at the C-4 position, often through intermediate imide formation with a suitable amine nih.govmdpi.comresearchgate.net.

Novel and Sustainable Synthetic Approaches

The chemical industry is increasingly focused on developing environmentally friendly and efficient synthesis methods for colorants.

Azo Dye Synthesis:

Solvent Reduction/Elimination: Development of solvent-free synthesis routes, such as solid-state grinding reactions or reactions in ionic liquids, is a key green chemistry principle beilstein-journals.orgdp.tech.

Microreactor Technology: Utilizing microreactors offers superior control over reaction parameters (temperature, mixing, residence time), leading to higher yields, reduced by-product formation, and minimized waste generation compared to traditional batch processes acs.orgdp.techresearchgate.netbohrium.com. This technology is particularly beneficial for the hazardous diazotization step acs.org.

Water-Based Processes: Where possible, shifting from organic solvents to water as the reaction medium is preferred acs.orggoogle.com.

Atom Economy: Designing reactions where most atoms from the reactants are incorporated into the final product, minimizing waste.

Naphthalimide Synthesis:

Mild Reaction Conditions: Developing synthetic routes that operate at atmospheric pressure and lower temperatures reduces energy consumption and the need for specialized equipment google.com.

One-Pot Syntheses: Streamlining multi-step processes into single reaction vessels reduces handling, solvent usage, and waste mdpi.commdpi.com.

Efficient Purification: Employing crystallization or filtration techniques that minimize solvent use and maximize product recovery.

Catalysis plays a vital role in improving the efficiency and selectivity of chemical syntheses.

Azo Dye Synthesis:

Acid/Base Catalysis: While the diazotization and coupling reactions are inherently acid- and base-catalyzed, respectively, research explores heterogeneous catalysts. For example, silica (B1680970) sulfuric acid has been used for solvent-free diazotization-coupling beilstein-journals.orgdp.tech.

Microreactor-Mediated Enhancement: The precise control afforded by microreactors can be viewed as a form of catalytic enhancement, as it optimizes the reaction environment for faster kinetics and higher selectivity, often achieving near-quantitative yields dp.techresearchgate.netbohrium.com.

Naphthalimide Synthesis:

Metal Catalysis: While not always necessary for basic naphthalimide formation, metal catalysts can be employed for specific functionalization steps, such as cross-coupling reactions to introduce substituents onto the naphthalimide core mdpi.com.

Optimized Reagent Use: Careful control over the stoichiometry and addition rate of reagents, such as ammonia in naphthalimide formation, can optimize yields and purity without necessarily requiring traditional catalysts google.com.

Precursor Chemistry and Intermediate Reactivity in "this compound" Production

The synthesis of azo and naphthalimide colorants relies on a range of precursor chemicals and intermediates, each with specific reactivity profiles.

Azo Dye Precursors:

Aromatic Amines (Diazo Components):

Aniline (C₆H₅NH₂): Synthesized from benzene via nitrobenzene (B124822) reduction olabs.edu.inchemguide.co.uk. It is a fundamental precursor for Aniline Yellow and Solvent Yellow 56.

3,3'-Dichlorobenzidine: A key precursor for Pigment Yellow 12, synthesized through a series of steps typically starting from o-dichlorobenzene researchgate.netnih.gov.

Other substituted aromatic amines: Used to tailor the color and properties of the final azo dye.

Coupling Components:

N,N-Diethylbenzenamine: Used in the synthesis of Solvent Yellow 56 worlddyevariety.comchemicalbook.com.

Acetoacetanilide: A common coupling component for diarylanilide yellow pigments like Pigment Yellow 12 researchgate.netbiosynth.comnih.gov.

Aniline: Can also act as a coupling component in the synthesis of Aniline Yellow byjus.comcollegedunia.comolabs.edu.in.

Key Intermediates: Diazonium salts are highly reactive and unstable intermediates, generated in situ and immediately reacted in the coupling step nih.govbeilstein-journals.orgacs.org.

Naphthalimide Dye Precursors:

1,8-Naphthalic Anhydride: The foundational building block, typically derived from acenaphthene (B1664957) oxidation google.com.

Substituted Naphthalic Anhydrides:

3-Nitro-1,8-naphthalic anhydride: Synthesized by nitrating 1,8-naphthalic anhydride mdpi.commdpi.com.

4-Bromo-1,8-naphthalic anhydride: Synthesized via bromination of 1,8-naphthalic anhydride nih.govmdpi.comresearchgate.net.

Primary Amines: Used to react with naphthalic anhydrides to form the imide ring. Examples include ammonia, 2-ethylhexylamine, and ethanolamine (B43304) google.commdpi.comresearchgate.net.

Key Intermediates: Substituted naphthalic anhydrides and the resulting imides serve as intermediates for further functionalization, leading to the final yellow naphthalimide dyes.

Compound List:

1,8-Naphthalic Anhydride

1,8-Naphthalimide

3-Nitro-1,8-naphthalic anhydride

4-Bromo-1,8-naphthalic anhydride

4-Amino-1,8-naphthalimide

Acetoacetanilide

Aniline

Aniline Yellow (p-aminoazobenzene)

Benzene

Benzene diazonium chloride

3,3'-Dichlorobenzidine

3,3'-Dichlorobenzidine tetrazonium chloride

Nitrobenzene

Pigment Yellow 12 (C.I. 21095)

Solvent Yellow 56 (C.I. 11021)

N,N-Diethylbenzenamine

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)

Sulfuric Acid (H₂SO₄)

Nitrous Acid (HNO₂)

Advanced Spectroscopic and Analytical Characterization

Methodologies for Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Vis spectroscopy is fundamental for analyzing the chromophoric system of 9,10-Bis(phenylethynyl)anthracene, a polycyclic aromatic hydrocarbon with extensive π-conjugation. This technique probes electronic transitions within the molecule, revealing information about its structure and light-absorbing capabilities. Studies have shown that 9,10-Bis(phenylethynyl)anthracene exhibits significant absorption in the UV and visible regions, indicative of its fluorescent properties.

In fluid media, the UV-Vis spectrum of 9,10-Bis(phenylethynyl)anthracene displays diminished vibrational resolution, a phenomenon attributed to the coexistence of multiple molecular conformations. However, when embedded in a polymer matrix, this resolution is recovered, allowing for more detailed spectral analysis. The lowest energy electronic transition is polarized along the long axis of the molecule, consistent with the anthracene (B1667546) framework. While specific absorption maxima vary depending on the solvent and measurement conditions, absorption is typically observed around 270 nm and can extend into the visible spectrum, with excitation peaks often reported around 310 nm. Related Lumogen dyes show absorption bands extending to approximately 440 nm, with a secondary band around 530 nm.

Table 4.1.1: UV-Vis Spectroscopic Data for 9,10-Bis(phenylethynyl)anthracene

| Parameter | Value | Solvent/Conditions | Reference |

| λmax (Absorption) | ~270 nm | Cyclohexane | photochemcad.com |

| λmax (Excitation) | ~310 nm | Various | aatbio.com |

| λmax (Emission) | ~468 nm | Various | aatbio.com |

| Absorption Range | Extends to ~440 nm; secondary band ~530 nm (for related dyes) | Various | mdpi.com |

| Vibrational Resolution | Diminished in fluid media; recovered in polymer films | Fluid media, Polymer | psu.edu |

| Transition Polarization | Lowest energy transition polarized along the long molecular axis | Various | psu.edu |

Vibrational Spectroscopy Applications (Infrared and Raman) for Structural Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to elucidate the molecular structure of 9,10-Bis(phenylethynyl)anthracene by identifying characteristic vibrational modes associated with its functional groups and skeletal vibrations. The presence of aromatic rings, ethynyl (B1212043) groups, and the anthracene core leads to a complex but informative vibrational fingerprint.

IR and Raman spectra for 9,10-Bis(phenylethynyl)anthracene are available in spectral databases, serving as crucial tools for structural confirmation and identification. While specific peak assignments for every vibration are not detailed in the reviewed literature, the spectra collectively confirm the presence of aromatic C-H stretching, C=C stretching within the aromatic rings, and C≡C stretching from the ethynyl linkages. These techniques are vital for verifying the integrity of the synthesized compound and detecting any impurities. Ultraviolet Resonance Raman (UVRR) spectroscopy, known for its sensitivity to conjugated systems, is also applicable to polycyclic aromatic hydrocarbons like anthracene, enhancing the signal from specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides definitive evidence for the molecular structure of 9,10-Bis(phenylethynyl)anthracene. The distinct chemical environments of the protons and carbon atoms within the molecule give rise to characteristic signals, including chemical shifts, multiplicities, and integration values in ¹H NMR, and distinct peaks in ¹³C NMR.

¹H NMR spectra confirm the presence of aromatic protons and the absence of any significant aliphatic or other proton signals, indicating high purity. ¹³C NMR further corroborates the structure by revealing the expected number of unique carbon environments, including those in the anthracene core, the phenyl rings, and the carbons involved in the ethynyl linkage. These spectroscopic data are indispensable for confirming the successful synthesis and structural integrity of the compound.

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of 9,10-Bis(phenylethynyl)anthracene and to analyze its fragmentation patterns, which can further support structural elucidation. Electron ionization (EI) mass spectrometry is commonly used for such compounds.

The molecular weight of 9,10-Bis(phenylethynyl)anthracene (C₃₀H₁₈) is precisely determined to be 378.47 g/mol . High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition. Fragmentation analysis typically reveals characteristic ions resulting from the cleavage of bonds within the molecule, such as the loss of phenylacetylene (B144264) units or fragmentation of the anthracene core. Key fragment ions observed in GC-MS analysis include m/z values of 378 (molecular ion), 379, and 189.

Table 4.4.1: Mass Spectrometry Data for 9,10-Bis(phenylethynyl)anthracene

| Parameter | Value | Technique | Reference |

| Molecular Weight | 378.47 g/mol | Calculated | avantorsciences.comvwr.comthermofisher.comnih.gov |

| Molecular Ion (M⁺) | m/z 378 | GC-MS | nih.gov |

| Fragment Ion | m/z 379 | GC-MS | nih.gov |

| Fragment Ion | m/z 189 | GC-MS | nih.gov |

| Total Peaks (GC-MS) | 135 | GC-MS | nih.gov |

Chromatographic Separations for Purity Assessment and Isomer Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of 9,10-Bis(phenylethynyl)anthracene and identifying any potential isomers or impurities. HPLC methods employing reverse-phase conditions with acetonitrile (B52724) and water mobile phases are commonly used.

Purity assessments typically report levels exceeding 97.0% or 98.0% by HPLC, confirming the high quality of the synthesized material. While isomer identification is less commonly detailed for this specific compound in the reviewed literature, chromatographic methods are inherently capable of separating closely related compounds, ensuring that the material analyzed spectroscopically is indeed the intended pure substance.

Table 4.5.1: Chromatographic Purity Assessment for 9,10-Bis(phenylethynyl)anthracene

| Technique | Purity Specification | Method/Conditions | Reference |

| HPLC | ≥97.0% | Not specified | thermofisher.com |

| HPLC | ≥98.0% | Not specified | avantorsciences.comvwr.comchemicalbook.com |

X-ray Diffraction (XRD) and Crystallographic Studies of "Smoke Yellow" Solids

X-ray Diffraction (XRD) and single-crystal X-ray crystallography provide definitive information about the solid-state structure, crystal packing, and lattice parameters of 9,10-Bis(phenylethynyl)anthracene. Crystallographic studies reveal the precise arrangement of molecules in the solid state, which can influence bulk properties such as fluorescence and thermal stability.

Studies have determined the crystal structure of 9,10-Bis(phenylethynyl)anthracene to be monoclinic, belonging to the C2/c space group. The unit cell parameters are reported as a=22.855(5) Å, b=5.359(5) Å, c=16.939(3) Å, with a β angle of 99.98(2)°. The calculated density is 1.230 g/cm³. The molecular conformation reveals that the central anthracene ring and the two terminal phenylethynyl groups are nearly coplanar, with a dihedral angle of approximately 9.7° between the phenylethynyl substituent and the anthracene ring. Crystal packing analysis indicates potential π-π stacking interactions, which can influence intermolecular electronic coupling and photophysical behavior.

Table 4.6.1: Crystallographic Data for 9,10-Bis(phenylethynyl)anthracene

| Parameter | Value | Reference |

| Crystal System | Monoclinic | ndl.go.jp |

| Space Group | C2/c | ndl.go.jp |

| Unit Cell Parameters | a=22.855(5) Å, b=5.359(5) Å, c=16.939(3) Å | ndl.go.jp |

| β Angle | 99.98(2)° | ndl.go.jp |

| Unit Cell Volume (U) | 2043(1) ų | ndl.go.jp |

| Z (Molecules per unit cell) | 8 | ndl.go.jp |

| Calculated Density | 1.230 g/cm³ | ndl.go.jp |

| R1 Factor | 0.060 | ndl.go.jp |

| wR2 Factor | 0.207 | ndl.go.jp |

| Molecular Arrangement | Nearly coplanar anthracene and phenylethynyl groups | ndl.go.jp |

Compound Name Table:

| Common Name / Identifier | Chemical Name / Formula | CAS Number |

| This compound | 9,10-Bis(phenylethynyl)anthracene / C₃₀H₁₈ | 10075-85-1 |

| Lumogen L Yellow | 9,10-Bis(phenylamino)anthracene / C₂₆H₁₈N₂ | 2233-88-7 |

| Solvent Yellow 14 | 1-Phenylazo-2-naphthol / C₁₆H₁₂N₂O | 842-07-9 |

| Vat Yellow 4 | Dibenzo[b,def]chrysene-7,14-dione / C₂₂H₁₀O₂ | 128-66-5 |

| Aniline (B41778) Yellow | 4-Aminoazobenzene / C₁₂H₁₁N₃ | 60-09-3 |

Structure Function Relationships and Mechanistic Investigations

Chromophoric Systems and Their Influence on Spectral Absorption and Emission Characteristics

The distinctive greenish-yellow hue of Smoke Yellow is a direct consequence of its molecular architecture. The core of the molecule is the quinophthalone chromophore, an extensive system of conjugated double bonds (a π-electron system) that is the fundamental unit responsible for absorbing light in the visible spectrum. vdoc.pub The appearance of color arises from the molecule's absorption of specific wavelengths of incident light, leading to electronic excitation. The perceived color is the complementary color of the light that is absorbed. vdoc.pub For this compound, the absorption occurs in the blue-violet region of the spectrum, resulting in its characteristic yellow appearance.

The electronic structure of the quinophthalone system facilitates π → π* transitions upon absorption of electromagnetic radiation. Recent spectroscopic investigations into the parent quinophthalone molecule have revealed complex excited-state dynamics. Using femtosecond transient absorption spectroscopy, researchers have identified an uncommon nitrogen-to-oxygen excited state intramolecular proton transfer (ESIPT) between the quinoline (B57606) and aromatic carbonyl moieties, which are typically considered photobases. researchgate.net This ESIPT process is a key component of its photophysical pathway and influences its emission characteristics.

The specific spectral properties can be summarized as follows:

| Property | Value | Reference |

| Chemical Class | Quinophthalone | vdoc.pub |

| Colour Index | C.I. 47020 | scribd.com |

| Common Names | Solvent Yellow 114, Disperse Yellow 54 | vdoc.pubscribd.com |

| Absorption Max (λmax) | 446 nm | googleapis.com |

| Appearance | Greenish-yellow powder | nam.org |

This interactive table summarizes the basic identification and spectral data for this compound.

In practical applications, such as in sublimation thermal transfer sheets, the quinophthalone chromophore is often the foundational structure for the yellow component due to its stability and strong light resistance. google.com

Photophysical Mechanisms and Light Stability in "this compound" Dyes

The photostability, or lightfastness, of a dye is a critical parameter for its application, determining its resistance to fading upon exposure to light. This compound is known for its good to excellent lightfastness. google.com This high stability is intrinsically linked to the photophysical mechanisms that dissipate the energy absorbed from light.

Upon absorbing a photon, the dye molecule enters an excited electronic state. The de-excitation process can occur through several pathways, including fluorescence, non-radiative decay (internal conversion), or photochemical reaction (degradation). The efficiency of non-destructive de-excitation pathways contributes to high lightfastness. The aforementioned ESIPT mechanism in the quinophthalone chromophore is a rapid, non-radiative de-excitation channel that can contribute to photostability by quickly returning the molecule to its ground state. researchgate.net

Studies on textiles containing Disperse Yellow 54 subjected to UV-induced aging in a simulated coastal seawater environment have provided insights into its photodegradation behavior. maxapress.com Compared to other disperse dyes (green, blue, and purple), the yellow-dyed textile exhibited a significantly smaller color difference after prolonged UV exposure, indicating superior photostability. maxapress.com The mechanism of degradation in such systems can be influenced by the dye's ability to act as a photosensitizer. The study calculated the formation capacity of hydroxyl radicals (•OH), a highly reactive species that can degrade both the dye and the surrounding polymer matrix. Disperse Yellow 54 showed a lower capacity to produce •OH compared to the other tested dyes, providing a mechanistic explanation for its enhanced light stability. maxapress.com

Thermal Decomposition and Sublimation Mechanisms of "this compound" in Pyrotechnic Formulations

In pyrotechnic applications, the primary goal is to generate a dense, brightly colored smoke. This is achieved through the sublimation of the organic dye. The pyrotechnic composition typically contains the dye, an oxidizer (like potassium chlorate), and a fuel (such as sugar), which upon ignition produce heat. dtic.mil This heat must be sufficient to vaporize the dye (sublimation) with minimal thermal decomposition. dtic.mil The vaporized dye then re-condenses in the cooler ambient air to form an aerosol of fine solid particles, which constitutes the colored smoke. scribd.com

This compound's effectiveness in these formulations is attributed to its high thermal stability. vdoc.pubscribd.com It can withstand the high temperatures generated by the pyrotechnic reaction long enough to transition into the gaseous phase without substantial breakdown of its chromophoric structure. Some sources indicate the dye has good sublimation fastness, a critical property for this application.

| Thermal Property | Value | Reference(s) |

| Heat Resistance (in PC) | 300 °C | scribd.com |

| Thermal Stability | Dyes are stable up to 300 °C | researchgate.net |

| Sublimation Fastness | Good | scribd.com |

This interactive table presents key thermal properties of this compound relevant to its use in high-temperature applications.

While the ideal process is sublimation, some degree of thermal decomposition is inevitable at pyrotechnic temperatures. The decomposition of the dye can lead to a loss of color and the production of potentially undesirable gaseous byproducts. For solid organic compounds, the initial stage of high-temperature decomposition is often endothermic pyrolysis, which breaks the molecule down into smaller, volatile gaseous products. dreamstime.comresearchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for identifying the products of thermal decomposition. This method involves rapidly heating a sample to a high temperature in an inert atmosphere and then separating and identifying the resulting fragments.

Despite the suitability of this technique, specific Py-GC/MS studies focused on the thermal decomposition of Solvent Yellow 114 could not be identified in the surveyed scientific literature. While GC/MS has been used to analyze solvent extracts of plastics containing Solvent Yellow 114 to screen for potential migrant substances, this does not provide information on its high-temperature pyrolysis products. food.gov.ukacs.org Therefore, a detailed compositional analysis of the gaseous and aerosol products formed during the thermal decomposition of this compound remains an area for future research.

Interactions with Polymeric Matrices and Dispersants

This compound is widely used for the coloration of various thermoplastic polymers, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET). scribd.comheubach.comgoogle.gy The performance and stability of the dye within these matrices depend on the nature of the dye-polymer interactions at the molecular level.

Disperse dyes, by definition, are nonionic substances with low water solubility that are finely milled and applied from an aqueous dispersion. researchgate.net When used to dye hydrophobic fibers like polyester, the dye molecules diffuse into the polymer structure. The interactions holding the dye in place are primarily non-covalent. Research indicates that Disperse Yellow 54 adheres to PET fibers through a combination of hydrogen bonds and van der Waals forces. maxapress.com

The molecular structure of this compound contains a hydroxyl (-OH) group and carbonyl (C=O) groups, which are capable of acting as hydrogen bond donors and acceptors, respectively. vdoc.pubscribd.com These functional groups can form specific interactions with polymers that have complementary functionalities, such as the ester groups in polyester. These interactions are crucial for properties like wash fastness and sublimation fastness in textiles. scilit.com

In the context of producing color filters or colored plastics, the aggregation behavior of the dye within the polymer-binder matrix is critical. dntb.gov.ua Poor dispersion or the tendency of dye molecules to re-aggregate during thermal processing can lead to reduced color strength, lower transparency, and diminished thermal stability of the final product. researchgate.netdntb.gov.ua Therefore, dispersants and careful formulation are often required to ensure the dye exists as a stable, molecular distribution within the polymer, maximizing its coloring efficiency and performance. heubach.comnih.gov

Pigment Dispersion Stability Mechanisms

The effective and stable dispersion of this compound particles within a medium, such as a polymer or ink, is a critical multi-stage process essential for achieving desired coloristic properties and application performance. This process involves wetting, deagglomeration, and long-term stabilization.

The primary goal of dispersion is to break down pigment agglomerates into finer, primary particles and to ensure they remain separated over time. uniqchem.com The stability of the resulting dispersion is governed by overcoming the inherent van der Waals forces of attraction between particles, which would otherwise cause them to regroup, a phenomenon known as flocculation. google.com Stability is primarily achieved through two key mechanisms: steric stabilization and electrostatic stabilization.

Steric Stabilization: This is the most common mechanism for stabilizing pigments like this compound in non-aqueous, solvent-based systems such as plastics and many inks. byk.com It relies on the use of polymeric dispersants, which are large molecules with a dual-function structure. google.com

Anchor Groups: One part of the polymer has a high affinity for the pigment surface and adsorbs onto it, acting as an "anchor." google.com

Polymeric Chains: The other part consists of long, soluble polymeric chains that extend from the pigment surface into the surrounding medium. byk.com

When two pigment particles approach each other, these protruding polymer chains begin to overlap and compress. This creates a localized increase in polymer concentration, leading to a repulsive osmotic force that pushes the particles apart, thus preventing flocculation. byk.com For this mechanism to be effective, the polymeric chains must be highly soluble in the surrounding medium; if they are not, they can collapse onto the pigment surface and fail to provide a sufficient repulsive barrier. uniqchem.com

Electrostatic Stabilization: This mechanism is predominant in aqueous (water-based) systems. byk.com It functions by creating a net electrical charge of the same sign on the surface of all pigment particles, causing them to repel each other. This is achieved using dispersing additives, such as polyelectrolytes, which adsorb onto the pigment and generate a surface charge. byk.com This charge creates an electrical double layer around each particle. When particles approach, their double layers overlap, resulting in a strong repulsive force that prevents agglomeration. ulprospector.com

The effectiveness of electrostatic stabilization is highly dependent on the properties of the liquid medium, particularly its pH and the concentration of dissolved salts (ionic strength). ulprospector.com Changes in these conditions can disrupt the electrical double layer and compromise the stability of the dispersion. In some advanced formulations, a combination of both mechanisms, known as electrosteric stabilization , is employed to provide highly robust and versatile dispersion stability. researchgate.netethz.ch

Fading and Degradation Mechanisms under Environmental Stimuli (e.g., UV Radiation, Heat)

This compound is characterized by its excellent resistance to heat and light, making it suitable for coloring materials like engineering plastics that are processed at high temperatures and used in durable goods. emperordye.comranbarr.comchemicalbook.com However, like all organic colorants, it is susceptible to eventual degradation under prolonged or extreme environmental stress.

Thermal Degradation: this compound (Solvent Yellow 114) exhibits high thermal stability, a critical property for its application in thermoplastics such as polycarbonate, polystyrene, and PET, which require high processing temperatures. precisechem.comspecialchem.com Data from various suppliers indicate that it is stable at temperatures up to 340°C in certain polymers. precisechem.comadditivesforpolymer.com This stability is attributed to the robust, fused-ring structure of the quinophthalone molecule. worlddyevariety.com

When the temperature exceeds its stability threshold, thermal decomposition occurs. This process involves the breaking of covalent bonds within the molecule, leading to the formation of smaller, volatile fragments. While specific degradation pathways for Solvent Yellow 114 are not extensively detailed in public literature, general principles of organic dye decomposition suggest a free-radical mechanism at very high temperatures. cncolorchem.com This can result in the generation of irritating or toxic fumes and gases as the complex organic structure breaks down. cncolorchem.com The thermal degradation of some organic colorants has been shown to follow first-order reaction kinetics, where the rate of degradation increases with temperature according to the Arrhenius equation. nih.gov

Below is an interactive table summarizing the reported thermal resistance of this compound in various plastic matrices.

| Polymer Matrix | Thermal Resistance (°C) |

| Polycarbonate (PC) | 340 |

| Polystyrene (PS) | 300 |

| Acrylonitrile Butadiene Styrene (ABS) | 280 |

| Polymethyl Methacrylate (PMMA) | 300 |

| Polyethylene Terephthalate (PET) | 290 |

| This data is compiled from multiple sources. precisechem.comadditivesforpolymer.com |

Fading and Degradation by UV Radiation: this compound demonstrates very good to excellent lightfastness, typically rated between 6 and 8 on the 8-point Blue Wool scale, where 8 signifies the highest resistance to fading. precisechem.comranbarr.com This high stability against UV radiation is also a function of its stable molecular structure, which is efficient at dissipating the energy absorbed from UV light without undergoing chemical reaction.

Despite this resistance, prolonged exposure to high-intensity UV radiation, especially in the presence of oxygen and moisture, can lead to photodegradation. The mechanism of fading involves the absorption of a UV photon, which elevates the dye molecule to an electronically excited state. researchgate.net This excited molecule is more chemically reactive and can undergo several degradation pathways:

Photo-oxidation: The excited dye molecule can react with atmospheric oxygen to form highly reactive species like singlet oxygen or hydroxyl radicals. These radicals can then attack the chromophore (the part of the molecule responsible for color), breaking chemical bonds (e.g., C=C, C=N, C=O) and destroying its ability to absorb visible light, which results in fading. nih.govnih.gov

Direct Photolysis: The absorbed energy can directly cause the cleavage of bonds within the most vulnerable parts of the dye molecule, leading to its fragmentation and loss of color. researchgate.net

For complex dyes, this process can lead to the formation of a series of smaller, colorless degradation byproducts. mdpi.com The excellent lightfastness of this compound indicates that these degradation processes occur very slowly under normal use conditions.

The table below summarizes the lightfastness ratings for this compound.

| Test Condition | Lightfastness Rating (Blue Wool Scale) |

| Full Shade (0.05% in PS) | 8 |

| 1/3 Standard Depth (in PS) | 7-8 |

| Full Shade (0.05% in PC) | 8 |

| 1/3 Standard Depth (in PC) | 7-8 |

| Transparent (0.05% in PMMA) | 8 |

| 1/3 Standard Depth (in PMMA) | 7 |

| This data is compiled from multiple sources. precisechem.comadditivesforpolymer.com |

Applications in Materials Science and Specialized Chemical Formulations

Integration of "Smoke Yellow" in Polymer Coloration and Plastic Materials

This compound is extensively used as a solvent dye for a wide range of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (PMMA), and polycarbonates (PC). union-pigment.comgoogle.com Its selection for these applications is due to its brilliant greenish-yellow hue, high tinting strength, and excellent stability under various processing conditions. specialchem.commdpi.com

Dyeing Mechanisms in Thermoplastics and Resins

The coloration of thermoplastics with this compound is primarily a process of dissolution. During melt processing, such as injection molding or extrusion, the dye particles are dispersed into the polymer matrix. mdpi.com At the elevated temperatures of these processes, the dye dissolves in the molten polymer, forming a solid solution. This mechanism ensures a uniform and transparent coloration of the final plastic product. precisechem.com

The effectiveness of this dyeing process is dependent on the solubility of this compound in the specific polymer and the processing temperature. mdpi.com The dye's good compatibility with a variety of resins, including polyesters and nylons, facilitates its widespread use in the plastics industry. precisechem.com For optimal results, it is recommended to sufficiently mix and disperse the dye within the thermoplastic material at the appropriate processing temperature to achieve complete dissolution. mdpi.com

Influence on Material Processing and Performance

The incorporation of this compound into plastic materials has a notable influence on both the processing and the final performance of the colored product. A key characteristic of this dye is its excellent thermal stability, with a heat resistance of up to 300°C in polystyrene. specialchem.comepsilonpigments.com This high thermal tolerance makes it suitable for high-temperature processing methods without significant degradation of the dye molecule, which could otherwise lead to discoloration or a reduction in color strength. Current time information in Denver, CO, US.

Furthermore, this compound exhibits good lightfastness and migration resistance. mdpi.comfinelandchem.com Lightfastness refers to the ability of the dye to resist fading or discoloration upon exposure to light, an important factor for the longevity of the colored plastic's appearance. Current time information in Denver, CO, US. Migration resistance is the dye's ability to remain fixed within the polymer matrix and not leach out to the surface, which is crucial for maintaining the aesthetic and functional quality of the product over time. Current time information in Denver, CO, US.finelandchem.com

Chemical Principles of Colored Smoke Generation

This compound is a critical component in the formulation of pyrotechnic compositions designed to produce vividly colored smoke for signaling and obscurant purposes. colorantsgroup.com The generation of colored smoke is a complex process that relies on the careful selection of chemical ingredients and a controlled pyrotechnic reaction.

Pyrotechnic Fuel-Oxidizer Systems and Dye Sublimation Dynamics

The fundamental principle behind colored smoke generation is the sublimation of an organic dye. finelandchem.com A typical pyrotechnic formulation for yellow smoke includes an oxidizer, a fuel, the dye, and often a coolant. roha.com A common oxidizer is potassium chlorate (B79027) (KClO₃), which provides the oxygen required for the combustion reaction. honorpigments.com The fuel is typically a sugar, such as lactose or sucrose, which undergoes an exothermic reaction with the oxidizer. honorpigments.com

This exothermic reaction generates a significant amount of heat, which is necessary to vaporize the this compound dye directly from a solid to a gaseous state without chemically decomposing it. honorpigments.com The dye itself must be able to volatilize at a temperature below that which would cause its destruction. roha.com The gaseous dye is then expelled along with the other gaseous byproducts of the reaction. Upon contact with the cooler ambient air, the dye vapor condenses into a fine aerosol of solid particles, which forms the dense, colored smoke. roha.comhonorpigments.com

Role of "this compound" in Signal and Obscurant Compositions

In military and civilian applications, colored smoke serves as an effective visual signal for communication, marking locations, or indicating wind direction. roha.com this compound is specifically employed in pyrotechnic devices like smoke grenades and signal cartridges to produce a bright, easily visible yellow smoke. roha.com The density and color intensity of the smoke are critical for its effectiveness as a signal, often requiring a dye content of 40-50% in the formulation. roha.com

Beyond signaling, colored smokes can also be used as obscurants, although this is a secondary role for brightly colored smokes compared to white or gray smokes which are designed for maximum opacity. The principle remains the same: the dissemination of a dense cloud of aerosolized particles to obscure vision. The choice of this compound in these compositions is dictated by its ability to produce a consistent and vibrant color upon sublimation. finelandchem.com

Advanced Ink and Coating Formulations Incorporating "this compound"

This compound's properties, such as its good solubility in organic solvents and its vibrant color, make it a suitable colorant for various ink and coating applications. worlddyevariety.comajantacolours.com

It is utilized in the formulation of solvent-based printing inks, including those used for inkjet, flexographic, and gravure printing processes. roha.comhonorpigments.com In these applications, the dye is dissolved in a solvent carrier, which, upon printing, evaporates to leave a thin film of the colored resin on the substrate. Its solubility in solvents like acetone, toluene, and benzene (B151609) facilitates its use in these liquid ink systems. worlddyevariety.com

In the realm of coatings, this compound is used to color a variety of materials, including wood coatings, industrial coatings, and automotive paints. honorpigments.com Its thermal stability and lightfastness contribute to the durability and weather resistance of the final coated surface. Current time information in Denver, CO, US.finelandchem.com The dye's compatibility with different resin systems, such as acrylics and polyamides, allows for its incorporation into a diverse range of coating formulations. worlddyevariety.com While specific details on its use in "advanced" formulations like UV-curable inks are not extensively detailed in publicly available literature, its fundamental properties suggest its potential for such applications where a soluble, stable yellow colorant is required. needham-ink.com

Functional Coatings and Specialty Material Development

The term "this compound" does not refer to a single, formally defined chemical compound but is often associated with specific dyes used in the development of functional coatings and specialty chemical formulations. These applications leverage the color properties of certain organic dyes to create materials with specific visual and protective characteristics. The primary compounds identified in these applications are often solvent dyes, which are utilized in pyrotechnic smoke compositions and removable coatings.

Pyrotechnic Smoke Formulations:

A significant application in specialty chemical formulations is the creation of colored smoke for signaling, military simulations, and pyrotechnic displays. In this context, a yellow dye is dispersed into the atmosphere via a heat-generating chemical reaction. The dye must be capable of sublimating without significant decomposition and then condensing in the cool ambient air to form a dense, colored smoke.

One of the key dyes used for this purpose is Solvent Yellow 33 (also known as Quinoline (B57606) Yellow SS or D&C Yellow No. 11). google.com Pyrotechnic compositions for yellow smoke typically involve an oxidation-reduction (redox) reaction that provides the necessary heat. A common mixture consists of an oxidizer like potassium chlorate and a fuel such as sugar (sucrose). google.com The heat from this reaction sublimates the dye, which then disperses and condenses to form a visible aerosol, or smoke. google.com Additives like magnesium carbonate or sodium bicarbonate can be included to act as coolants. google.com

Research Findings in Pyrotechnic Formulations:

Detailed research has led to the development of specific formulations to optimize smoke generation, color density, and burn time. The composition is carefully balanced to ensure the exothermic reaction is sufficient to vaporize the dye without causing it to ignite or decompose, which would destroy the color.

| Component | Function | Weight Percentage (Approx.) |

| Solvent Yellow 33 | Yellow Smoke Agent | 36 - 37% |

| Potassium Chlorate | Oxidizing Agent | 34.5% |

| Sucrose (Sugar) | Fuel / Reducing Agent | 21.5 - 22.0% |

| Hydromagnesite | Coolant | 5.5% |

| This table is based on data from a patented pyrotechnic yellow smoke composition. google.com |

Functional Coatings:

In the realm of materials science, "this compound" is also a descriptor for functional coatings that provide both a specific color and protective qualities. An example is a removable liquid vinyl spray that, once dry, forms a tough, elastic, and durable film. fulldip.ie These coatings are designed to wrap, protect, and change the color of a surface with a matte or tinted finish. fulldip.ie

The functionality of such coatings lies in their protective and non-permanent nature. They can shield surfaces from environmental factors while being easily removable by peeling, which prevents damage to the underlying substrate. fulldip.ie These coatings are often used in automotive applications, home and garden projects, and arts and crafts. fulldip.ie The "smoke" descriptor in this context refers to the semi-transparent, tinting effect the coating produces, particularly on glass or light sources. fulldip.ie The more layers applied, the more opaque and intensely colored the finish becomes. fulldip.ie

Properties of Removable "this compound" Coatings:

| Property | Description |

| Application Type | Aerosol spray, liquid vinyl |

| Finish | Matte, semi-transparent tint |

| Key Feature | Removable by peeling |

| Durability | Forms a tough, elastic, and durable film; resistant to water and most soaps |

| Flexibility | Remains flexible and stretchy over time; does not crack |

| Substrate Compatibility | Adheres to most surfaces, including plastic, glass, and metal |

| This table summarizes the typical properties of commercially available "this compound" functional spray coatings. fulldip.ie |

Another compound, C.I. Solvent Yellow 14 (also known as Sudan I), is a monoazo dye noted for its use in coloring hydrocarbon solvents, oils, waxes, and certain resins. worlddyevariety.comhealthvermont.gov Its solubility in organic media makes it suitable for integration into various coating and material formulations where a red-light yellow or orange hue is desired. worlddyevariety.com

Environmental Chemistry and Transformation Pathways of Smoke Yellow Compounds

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

"Smoke Yellow" compounds, primarily azo solvent dyes, are not naturally occurring in the environment. canada.ca Their presence stems from anthropogenic sources, including industrial manufacturing and use in products like plastics, inks, and petroleum products. galaxydyes.comepsilonpigments.com A significant route of environmental entry is through their use in military training exercises involving colored smoke munitions. disabledveterans.orgdtic.mildtic.mil

Once released, the distribution of these compounds is governed by their physical and chemical properties. Azo solvent dyes are generally hydrophobic and have low water solubility. canada.caechemi.com Consequently, in aquatic systems, they are expected to partition from the water column to sediment. In terrestrial environments, their low solubility and tendency to sorb to organic matter limit their mobility in soil, though leaching to groundwater can occur. dokumen.pub For instance, assessments of military training sites have considered the potential for residues from colored smokes to be deposited on soil and plants. disabledveterans.orgdtic.mil

Table 1: Environmental Compartment Distribution of "this compound" Azo Dyes

| Environmental Compartment | Expected Occurrence | Key Properties Influencing Distribution |

|---|---|---|

| Aquatic Systems (Water) | Low concentration in water column | Low water solubility canada.caechemi.com |

| Aquatic Systems (Sediment) | Likely to accumulate | Hydrophobicity, partitioning from water |

| Terrestrial Systems (Soil) | Adsorption to soil particles | Low mobility, sorption to organic matter dokumen.pub |

| Groundwater | Potential for leaching | Dependent on soil type and compound persistence dokumen.pub |

| Atmosphere | Dispersed as aerosols during use | Subject to deposition disabledveterans.org |

Abiotic Degradation Mechanisms in Natural Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photolysis and hydrolysis.

Photolysis, or degradation by sunlight, is a significant transformation pathway for many dye compounds released into the environment. dokumen.pub Studies on azo dyes similar to those in "this compound" have shown that they can be degraded upon exposure to UV light. For example, the phot-degradation of Reactive Yellow 14, another azo dye, was successfully demonstrated using ZnO as a photocatalyst under UV-A light, following pseudo-first-order kinetics. researchgate.net The process involves the excitation of the dye molecule by light energy, leading to the cleavage of the azo bond (–N=N–) and the breakdown of the aromatic structures. researchgate.net The efficiency of photolytic degradation in natural environments depends on factors like water clarity, depth, and the presence of natural photosensitizers.

Hydrolysis is the breakdown of a substance by reaction with water. For the azo dyes typically used in "this compound" formulations, such as Solvent Yellow 14, the azo bond itself is generally stable against hydrolysis under typical environmental pH conditions. However, other functional groups within the molecule could potentially undergo hydrolysis. Azo compounds are also reactive with strong oxidizing and reducing agents. noaa.govcncolorchem.com In specific environmental niches with strong redox potentials, chemical transformation could occur, but this is generally considered a less dominant pathway compared to photolytic and biotic degradation.

Biotic Degradation and Biodegradation Studies

Biotic degradation, mediated by microorganisms, is a primary route for the environmental breakdown of azo dyes. ijcmas.com

A wide variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade azo dyes. ijcmas.comnih.gov The key step in the microbial metabolism of azo dyes is the reductive cleavage of the azo bond. mdpi.comtaylorfrancis.com This is typically carried out by enzymes called azoreductases. nih.gov

This initial reduction is often an anaerobic process, breaking the dye molecule into corresponding aromatic amines, which are typically colorless. ijcmas.commdpi.com Following the anaerobic cleavage, the resulting aromatic amines can be further mineralized, often under aerobic conditions. mdpi.com This two-step anaerobic-aerobic process is considered an efficient method for the complete degradation of azo dyes. ijcmas.com For example, human intestinal microflora have been shown to rapidly reduce Sudan dyes (including Sudan I, or Solvent Yellow 14) under anaerobic conditions. asm.org

Table 2: Microbial Genera Involved in Azo Dye Degradation

| Microbial Group | Examples of Genera | Degradation Condition | Key Enzyme |

|---|---|---|---|

| Bacteria | Bacillus, Micrococcus, Enterococcus | Aerobic & Anaerobic researchgate.netmdpi.com | Azoreductase nih.gov |

| Fungi | Aspergillus, Phanerochaete | Aerobic | Laccase, Peroxidase ijcmas.com |

| Algae | Chlorella, Oscillatoria | Aerobic | Azoreductase nih.gov |

The breakdown of "this compound" compounds like Sudan I (1-phenylazo-2-naphthol) results in the formation of various metabolites. The initial reductive cleavage of the azo bond in Sudan I yields aniline (B41778) and 1-amino-2-naphthol. asm.org

Further metabolism, particularly through oxidative pathways mediated by enzymes like cytochrome P450s and peroxidases, can produce hydroxylated metabolites. nih.govresearchgate.net Studies on the metabolism of 1-phenylazo-2-naphthol have identified metabolites such as 4′,6-dihydroxy-1-phenylazo-2-naphthol and various hydroxylated glucuronides in both bile and urine, indicating these transformation pathways. researchgate.net

The persistence of these metabolites is a key aspect of the environmental assessment. While the parent dye may be removed from the environment, the resulting aromatic amines can be more persistent and potentially toxic. mdpi.com The complete mineralization of these intermediate metabolites into simpler compounds like CO2 and H2O is the ultimate goal of biodegradation. nih.gov Studies on other reactive yellow dyes have identified a range of smaller, more biodegradable compounds through GC-MS analysis, such as hexadecanoic acid and 2-cyclohexen-1-ol, suggesting pathways to complete degradation. nih.govresearchgate.net

Table 3: Identified Metabolites from the Degradation of "this compound" and Related Azo Dyes

| Parent Compound | Degradation Process | Identified Metabolites | Reference |

|---|---|---|---|

| Sudan I (Solvent Yellow 14) | Anaerobic Reduction | Aniline, 1-amino-2-naphthol | asm.org |

| Sudan I (Solvent Yellow 14) | Oxidative Metabolism | Ring-hydroxylated metabolites (e.g., 4'-hydroxy, 6-hydroxy derivatives), 8-(phenylazo)guanine DNA adduct | nih.govresearchgate.net |

| Reactive Yellow 145 | Bacterial Degradation | 2-Cyclohexen-1-ol, 5-Nitroso-2, 4, 6-triaminopyrimidine, Hexadecanoic acid, methyl ester | nih.gov |

Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of "this compound," chemically known as Solvent Yellow 33, and its related compounds in environmental matrices are critical for assessing contamination and managing potential risks. Various analytical techniques have been developed to identify and measure these compounds in samples such as water, soil, and aerosols. High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Solvent Yellow 33.

For aqueous samples, a reverse-phase HPLC method using a C18 column has been established. This technique can directly analyze filtered water samples without extensive cleanup or concentration steps. dtic.mil An isocratic mobile phase, such as a 10% water and 90% methanol mixture, is effective for separating Solvent Yellow 33. dtic.mil Using this method, a detection limit of 0.08 mg/L has been reported. dtic.mil The retention time for Solvent Yellow 33 is approximately 6.9 minutes with a mobile phase flow rate of 1 mL/min. dtic.mil For more complex mixtures, such as in smoke formulations that might contain other dyes like Solvent Green 3, a gradient elution may be necessary. dtic.mil

To confirm the identity of the dyes and any impurities, techniques such as electron impact mass spectrometry and nuclear magnetic resonance have been utilized. sigmaaldrich.com For quantifying the amount of dye dispersed in an aerosol, HPLC with a photodiode array detector (DAD) is employed after capturing the smoke aerosol. core.ac.ukuni-muenchen.de Sample preparation for solid matrices like soil or sediment typically involves solvent extraction techniques, such as Soxhlet or ultrasonic extraction, to isolate the target compounds before chromatographic analysis. env.go.jp

| Technique | Sample Matrix | Method Details | Detection Limit | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Water | Reverse-phase C18 column; Isocratic mobile phase (10% water:90% methanol); 1 mL/min flow rate. | 0.08 mg/L | dtic.mil |

| HPLC with Photodiode Array Detector (DAD) | Aerosol | Used for quantification of dye in collected smoke aerosol. | Not specified | core.ac.ukuni-muenchen.de |

| Electron Impact Mass Spectrometry (EI-MS) | Pure Dye / Formulations | Structural confirmation of the dye and impurities. | Not applicable | sigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) | Pure Dye / Formulations | Structural confirmation of the dye and impurities. | Not applicable | sigmaaldrich.com |

| Solvent Extraction (Soxhlet, Ultrasonic) | Soil, Sediment | Sample preparation step prior to chromatographic analysis. | Not applicable | env.go.jp |

Strategies for Environmental Mitigation and Sustainable Management of "this compound"

Strategies for mitigating the environmental impact of "this compound" focus on two main areas: developing more sustainable formulations and managing the waste from pyrotechnic devices. A key approach has been the replacement of more toxic dyes with environmentally acceptable alternatives. dtic.mil In yellow smoke formulations, highly toxic anthraquinone dyes such as benzanthrone (B145504) and vat yellow 4 have been successfully replaced with Solvent Yellow 33, which is considered a more environmentally sustainable option. dtic.mildtic.milresearchgate.net This substitution is a significant step toward creating "greener" pyrotechnics that reduce harm to the environment and public health. dtic.mil

For dye-contaminated sites, bioremediation and phytoremediation are promising, cost-effective, and environmentally friendly treatment methods. nih.govijcrt.orgnih.gov Bioremediation utilizes microorganisms like bacteria and fungi to break down dye molecules through their enzymatic activity. nih.govresearchgate.net Phytoremediation uses plants to absorb, accumulate, or degrade contaminants from soil and water. nih.govijcrt.org These biological approaches are suitable for treating a wide range of dye contaminants and produce less sludge compared to conventional methods. nih.gov

The sustainable management of pyrotechnic waste, including items containing "this compound," is governed by hazardous waste regulations. Discarded or expired fireworks are often classified as hazardous waste due to their reactivity and ignitability. epa.govca.gov Proper disposal is crucial and typically involves high-temperature incineration at permitted facilities to ensure the safe destruction of reactive and toxic components. veolia.com Establishing clear procedures for the collection, transport, and treatment of pyrotechnic waste is essential to prevent environmental contamination and ensure safety. veolia.comdeveloppement-durable.gouv.fr

| Strategy | Description | Key Aspects | Reference |

|---|---|---|---|

| Formulation Reformulation | Replacing more toxic dyes with environmentally sustainable alternatives. | Substitution of anthraquinone dyes (benzanthrone, vat yellow 4) with Solvent Yellow 33. | dtic.mildtic.mil |

| Bioremediation | Use of microorganisms (bacteria, fungi) to degrade dye contaminants in soil and water. | Cost-effective, eco-friendly, utilizes microbial enzymatic activity. | nih.govnih.gov |

| Phytoremediation | Use of plants to remove, contain, or degrade environmental contaminants. | Effective for treating dye-contaminated soil and water; utilizes natural plant processes. | nih.govijcrt.org |

| Waste Management & Disposal | Proper handling and disposal of expired or unused pyrotechnic devices. | Classification as hazardous waste; high-temperature incineration at licensed facilities; adherence to regulations (e.g., RCRA). | epa.govveolia.com |

Theoretical and Computational Chemistry of Smoke Yellow Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the photophysical behavior of the dyes used in "Smoke Yellow" formulations. These methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the detailed exploration of the electronic structure and spectroscopic properties that dictate the color and stability of these compounds.

Benzanthrone (B145504), a key component in older "this compound" formulations, and its derivatives have been the subject of computational investigations to explore their potential as organic luminophores. nih.govkarazin.ua These studies use DFT to elucidate the relationship between molecular structure and photophysical properties. For instance, the introduction of different electron-donating substituents on the benzanthrone framework can significantly alter its absorption and emission spectra. nih.gov

Computational studies have shown that for benzanthrone derivatives, intramolecular charge transfer (ICT) is a key process responsible for their fluorescence characteristics. nih.govkarazin.ua Natural Transition Orbital (NTO) analysis, a computational tool, helps in visualizing and understanding the nature of electronic transitions by simplifying them into a "particle" and "hole" orbital pair. This analysis confirms the ICT character of the transitions in these dyes. nih.gov The table below summarizes key calculated spectroscopic data for a selection of substituted benzanthrone derivatives, illustrating the impact of substituents on their photophysical properties.

| Compound | Substituent | Calculated Absorption Wavelength (nm) | Calculated Emission Wavelength (nm) | Primary Transition Character |

| Benzanthrone-1 | -NH2 | 450 | 550 | π → π* / ICT |

| Benzanthrone-2 | -OCH3 | 430 | 520 | π → π* / ICT |

| Benzanthrone-3 | -N(CH3)2 | 470 | 580 | π → π* / ICT |

This table presents illustrative data based on findings from computational studies on benzanthrone derivatives.

These quantum chemical calculations are crucial for understanding how modifications to the molecular structure of the dye can tune its color, a critical aspect of "this compound" formulations. They also provide insights into the stability of the excited states, which is essential for efficient light emission and, in the context of smoke dyes, for maintaining color integrity at high temperatures.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the reaction mechanisms and energetics of chemical processes, including the thermal decomposition and sublimation of dyes in "this compound" systems. The pyrotechnic reaction involves the rapid heating of the dye, causing it to vaporize and then condense into a fine aerosol. The thermal stability of the dye is paramount for its performance, as decomposition would lead to a loss of color.

DFT calculations can be employed to model the bond dissociation energies and reaction pathways for the thermal decomposition of organic dyes. For example, in pyrotechnic formulations containing a chlorate (B79027) oxidizer, there is a potential for the formation of chlorinated byproducts from the organic dye. nih.gov DFT can be used to calculate the reaction energetics for such chlorination reactions, helping to predict the likelihood of their occurrence.

A critical aspect of a smoke dye's performance is its sublimation enthalpy, which is the energy required to transition the dye from a solid to a gaseous state. While direct DFT calculation of sublimation enthalpy is complex, Quantitative Structure-Property Relationship (QSPR) models, often built using descriptors derived from DFT calculations, can predict this property. researchgate.net